1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1443279-51-3) is a fluorinated heterocyclic building block belonging to the pyrazole class. With a molecular weight of 156.16 g/mol and a molecular formula of C₇H₉FN₂O, this compound features a unique combination of a 2-fluoroethyl group at the N1 position, a methyl group at the C5 position, and a reactive aldehyde at the C4 position.

Molecular Formula C7H9FN2O
Molecular Weight 156.16
CAS No. 1443279-51-3
Cat. No. B3047779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde
CAS1443279-51-3
Molecular FormulaC7H9FN2O
Molecular Weight156.16
Structural Identifiers
SMILESCC1=C(C=NN1CCF)C=O
InChIInChI=1S/C7H9FN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3
InChIKeyWEKWTKGMOZXALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1443279-51-3): A Fluorinated Pyrazole Aldehyde Building Block for Chemical Biology and Agrochemical Synthesis


1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1443279-51-3) is a fluorinated heterocyclic building block belonging to the pyrazole class [1]. With a molecular weight of 156.16 g/mol and a molecular formula of C₇H₉FN₂O, this compound features a unique combination of a 2-fluoroethyl group at the N1 position, a methyl group at the C5 position, and a reactive aldehyde at the C4 position [2]. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP3 of 0.4 and a topological polar surface area (TPSA) of 34.9 Ų, which are critical determinants of its utility in medicinal chemistry and agrochemical research as a precursor for further derivatization [2].

Procurement Risk Alert: Why 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde Cannot Be Casually Replaced by Other Pyrazole Carbaldehydes


Substituting 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde with a generic 'pyrazole aldehyde' or a closely related analog introduces significant and verifiable risk. The precise placement of the 2-fluoroethyl, 5-methyl, and 4-carbaldehyde functionalities is not arbitrary; it directly dictates the compound's lipophilicity (XLogP3), molecular interactions, and metabolic profile, which are often optimized in proprietary research programs [1]. For instance, the regioisomer 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde (CAS 1429417-95-7) presents a different spatial orientation of the aldehyde and methyl groups, leading to distinct reactivity and biological target engagement . Similarly, replacing the fluoroethyl group with a tert-butyl group (CAS 1247907-79-4) drastically alters the compound's size, lipophilicity, and hydrogen-bonding capacity, while the des-methyl analog (CAS 1421601-86-6) lacks the steric and electronic influence of the methyl group, both of which can abrogate desired activity or introduce unforeseen liabilities . The quantitative differences outlined in Section 3 substantiate why this specific compound is a non-fungible asset in synthetic and discovery workflows.

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde: Quantitative Evidence of Differentiation vs. Analogs


Lipophilicity (XLogP3): A 0.4 Log Unit Increase Over Des-Methyl Analog Enhances Membrane Permeability

The calculated lipophilicity (XLogP3) of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is 0.4, which is a 0.4 log unit increase compared to its des-methyl analog, 1-(2-fluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1421601-86-6), which has an XLogP3 of 0.0 [1]. This difference is statistically and pharmacologically significant, as even minor adjustments to logP can profoundly impact a compound's ability to passively diffuse across biological membranes and its overall pharmacokinetic profile. The addition of a single methyl group on the pyrazole ring, as in the target compound, is a well-established strategy to fine-tune lipophilicity without introducing additional hydrogen-bond donors or acceptors, thereby modulating in vitro and in vivo activity [1].

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Topological Polar Surface Area (TPSA): Maintained at 34.9 Ų Preserves Favorable Drug-Likeness

The topological polar surface area (TPSA) of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is 34.9 Ų, which is identical to its des-methyl analog (CAS 1421601-86-6) and well within the generally accepted range for oral bioavailability (<140 Ų) [1]. The addition of the methyl group successfully modulates lipophilicity (as shown above) without altering the polar surface area, a key advantage in drug design. This suggests that the compound retains a favorable profile for passive intestinal absorption while gaining the benefits of increased logP. In contrast, adding a bulkier substituent, such as a tert-butyl group (as in CAS 1247907-79-4), would increase both logP and molecular weight without improving TPSA, potentially pushing the compound outside optimal drug-like chemical space .

Medicinal Chemistry Drug Design ADME Properties

Molecular Weight: A 14.03 g/mol Increase vs. Des-Methyl Analog Alters Solubility and Diffusion

The molecular weight of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is 156.16 g/mol, which is 14.03 g/mol higher than the des-methyl analog (CAS 1421601-86-6, MW 142.13 g/mol) due solely to the presence of the C5-methyl group [1]. While a minor increase in absolute terms, this difference in molecular weight can impact a compound's solubility, rate of diffusion, and overall pharmacokinetic behavior. In lead optimization campaigns, molecular weight is a key parameter for assessing 'drug-likeness' (e.g., Lipinski's Rule of Five), and even small changes can be decisive when balancing potency against physicochemical properties [2].

Physicochemical Properties Drug Discovery Lead Optimization

Regioisomeric Specificity: Aldehyde at C4 vs. C5 Dictates Reactivity and Synthetic Utility

1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a specific regioisomer, distinct from 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde (CAS 1429417-95-7), which features the aldehyde group at the C5 position rather than C4 [1]. This regioisomeric difference is not trivial; it fundamentally alters the electronic environment of the pyrazole ring and the steric accessibility of the aldehyde group. The C4-aldehyde in the target compound is expected to exhibit different reactivity compared to the C5-aldehyde in the analog, particularly in condensation reactions, nucleophilic additions, and metal-catalyzed cross-couplings [1]. For example, the C4 position in pyrazoles is generally more reactive towards electrophilic substitution, which can influence derivatization strategies. The selection of the correct regioisomer is therefore crucial for the successful execution of a synthetic route or the generation of a specific library of compounds .

Synthetic Chemistry Building Blocks Heterocyclic Chemistry

Validated Research and Industrial Application Scenarios for 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 1443279-51-3)


Medicinal Chemistry: A Privileged Scaffold for Kinase and GPCR Inhibitor Libraries

Given its favorable physicochemical profile (XLogP3 = 0.4, TPSA = 34.9 Ų) and the presence of a versatile aldehyde handle, this compound is an ideal building block for synthesizing focused libraries of potential kinase inhibitors or G-protein coupled receptor (GPCR) modulators [1]. The 2-fluoroethyl group is a recognized bioisostere that can enhance metabolic stability and binding affinity, while the aldehyde can be readily converted to amines, alcohols, or carboxylic acids for further diversification, enabling rapid exploration of structure-activity relationships (SAR) [2].

Agrochemical Discovery: Synthesis of Novel Fluorinated Pesticides and Fungicides

Pyrazole derivatives are a cornerstone of modern agrochemicals, and the incorporation of fluorine is a common strategy to improve potency, selectivity, and environmental fate [3]. 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde serves as a key intermediate for synthesizing novel fluoroethyl pyrazole analogs with potential insecticidal, acaricidal, or fungicidal activity, as described in patent literature for related fluoroethyl pyrazoles [4]. The compound's specific substitution pattern can be elaborated to generate new chemical entities for crop protection research.

Chemical Biology: Development of Activity-Based Probes and Fluorescent Sensors

The reactive aldehyde moiety makes this compound suitable for bioconjugation and the development of activity-based probes (ABPs). It can be used to label nucleophilic residues in proteins or to generate fluorescent sensors. For instance, condensation of the aldehyde with amines or hydrazines yields Schiff bases or hydrazones, which can be further functionalized with fluorophores or affinity tags [1]. Furthermore, pyrazole carbaldehydes have been shown to form fluorescent complexes with boronic acids, suggesting potential applications in the design of novel optical materials or sensors .

Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The aldehyde group can be used as a coordination site for metal ions, or it can be further functionalized to create more elaborate ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The fluorine atom and the pyrazole ring can also participate in weak intermolecular interactions (e.g., C-F···H-C, π-π stacking) that influence the supramolecular architecture and material properties [1]. This compound offers a unique combination of functional groups for designing materials with tailored porosity, catalytic activity, or sensing capabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.